![molecular formula C7H10ClNS B2499223 [1-(2-Thienyl)cyclopropyl]amine hydrochloride CAS No. 1332530-75-2](/img/structure/B2499223.png)

[1-(2-Thienyl)cyclopropyl]amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

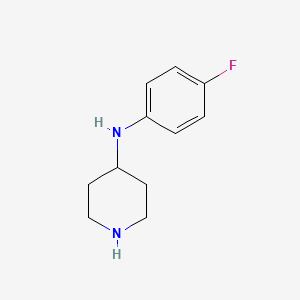

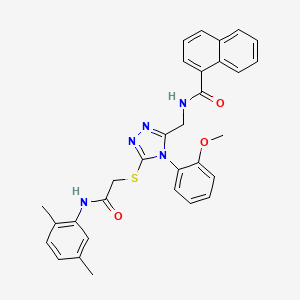

“[1-(2-Thienyl)cyclopropyl]amine hydrochloride” is a chemical compound with the molecular formula C7H10ClNS . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “[1-(2-Thienyl)cyclopropyl]amine hydrochloride” is represented by the formula C7H10ClNS . The InChI code for this compound is 1S/C4H7NO2S.ClH/c5-4-1-2-8 (6,7)3-4;/h1-2,4H,3,5H2;1H .

Physical And Chemical Properties Analysis

“[1-(2-Thienyl)cyclopropyl]amine hydrochloride” has a molecular weight of 175.67900 . The Polar Surface Area (PSA) is 54.26000 and the LogP value is 3.19820 .

科学的研究の応用

Biocatalytic Synthesis

A key application involves the biocatalytic synthesis of cyclopropyl amine, a crucial building block for the anti-thrombotic agent ticagrelor. This process employs ketoreductase, amidase, or lipase biocatalysts to achieve high enantiomeric excess, demonstrating the versatility and efficiency of biocatalysis in synthesizing complex pharmaceutical intermediates (Hugentobler et al., 2016).

Methodologies for Allylic Amine Synthesis

The compound is involved in novel methodologies for synthesizing allylic amines and C-cyclopropylalkylamines. These methods utilize hydrozirconation of alkynes followed by transmetalation to dimethylzinc, showcasing the compound's role in facilitating complex synthetic routes to produce valuable chemical entities (Wipf et al., 2003).

Hydroamination of Strained Alkenes

The compound's utility extends to the diastereo- and enantioselective synthesis of aminocyclobutanes and aminocyclopropanes via CuH-catalyzed hydroamination of strained trisubstituted alkenes. This application highlights its role in the selective synthesis of polysubstituted cycloalkanes, which are important substructures in biologically active molecules (Feng et al., 2019).

Chan-Lam Cyclopropylation

Another significant application is in Chan-Lam cyclopropylation reactions, where potassium cyclopropyl trifluoroborate is used for O-cyclopropylation of phenols and N-cyclopropylation of azaheterocycles. This method provides a strategic approach toward synthesizing cyclopropyl aryl ethers and cyclopropyl amine derivatives, crucial in medicinal chemistry (Derosa et al., 2018).

将来の方向性

特性

IUPAC Name |

1-thiophen-2-ylcyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS.ClH/c8-7(3-4-7)6-2-1-5-9-6;/h1-2,5H,3-4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVDHVREGLEAKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CS2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Thienyl)cyclopropyl]amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2499140.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2499147.png)

![Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2499149.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499151.png)

![N-[2-(3-Chlorophenoxy)propyl]prop-2-enamide](/img/structure/B2499153.png)

![6-(Pyridin-2-yl)-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2499157.png)

![3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide](/img/structure/B2499158.png)

![2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2499161.png)